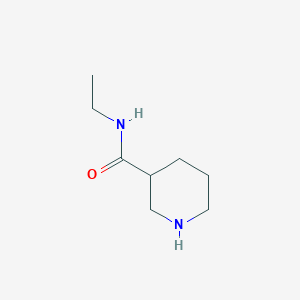
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a product for proteomics research applications . The molecular formula of this compound is C10H21N3O, and it has a molecular weight of 199.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Further details about its structure are not available in the search results.Aplicaciones Científicas De Investigación
3-MPA has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the nervous system, as well as to investigate the biochemical and physiological effects of various compounds. 3-MPA has also been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the effects of various compounds on the immune system. Additionally, 3-MPA has been used to study the effects of various drugs on the endocrine system, as well as to investigate the effects of various compounds on the digestive system.
Mecanismo De Acción
The mechanism of action of 3-MPA is not fully understood, but it is believed to act on the central nervous system by blocking the reuptake of the neurotransmitter serotonin. It is also believed to act on the cardiovascular system by blocking the reuptake of the neurotransmitter norepinephrine. Additionally, 3-MPA is believed to act on the immune system by blocking the reuptake of the neurotransmitter dopamine.
Biochemical and Physiological Effects
3-MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an increase in alertness and energy. Additionally, 3-MPA has been shown to decrease the levels of dopamine in the brain, which can lead to a decrease in anxiety and depression. It has also been shown to increase the levels of calcium in the body, which can lead to increased bone density and muscle strength.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility, making it difficult to dissolve in aqueous solutions. Additionally, it has a relatively low bioavailability, meaning that it is not easily absorbed by the body.
Direcciones Futuras
The potential future directions for 3-MPA are numerous. One potential direction is to investigate its effects on the endocrine system. Additionally, it could be used to study the effects of various drugs on the immune system. Additionally, 3-MPA could be used to investigate the biochemical and physiological effects of various compounds, such as hormones and vitamins. Finally, it could be used to investigate the effects of various drugs on the digestive system.
Métodos De Síntesis
3-MPA is synthesized through the condensation reaction of N-methyl-N-methylpiperidin-4-ylpropionamide and 3-amino-1-chloropropane. This reaction is catalyzed by a strong base, such as sodium hydride or sodium amide, and proceeds in a two-step process. In the first step, the amide group of the N-methyl-N-methylpiperidin-4-ylpropionamide reacts with the chlorine atom of the 3-amino-1-chloropropane to form an intermediate amine. In the second step, the amine reacts with the amide group of the N-methyl-N-methylpiperidin-4-ylpropionamide to form 3-MPA.
Propiedades
IUPAC Name |
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDBOJRMBYJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)
![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)
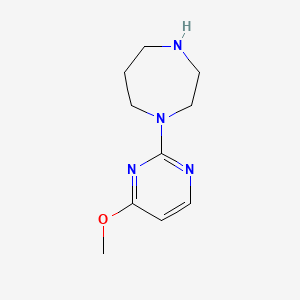
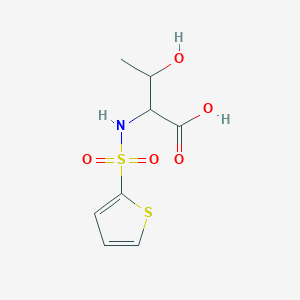

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
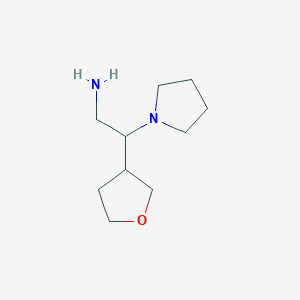
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
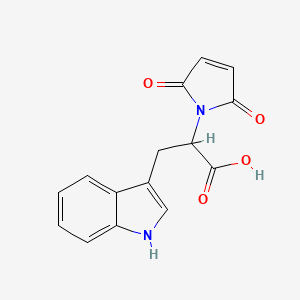
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)
